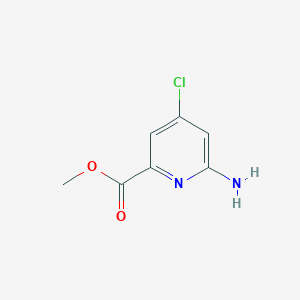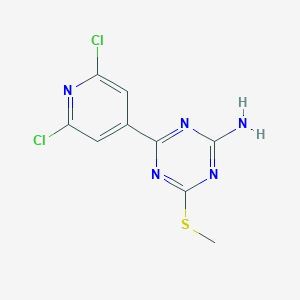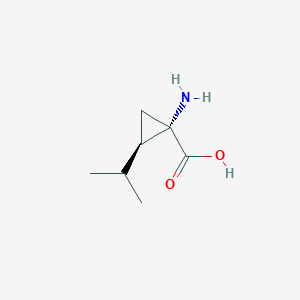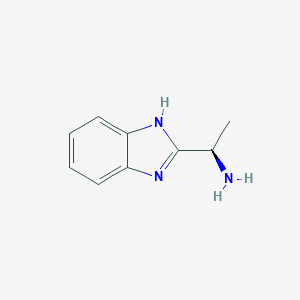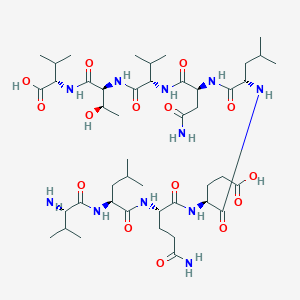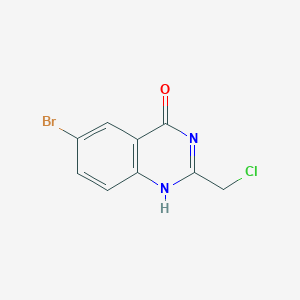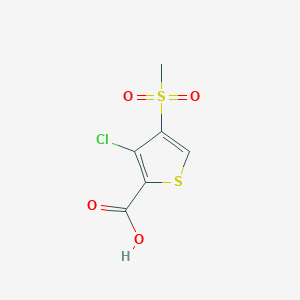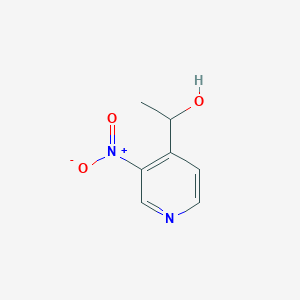
1-(3-Nitropyridin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitropyridin-4-yl)ethanol, also known as NPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NPE is a nitro-substituted alcohol that is used as a precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Mechanism Of Action
The mechanism of action of 1-(3-Nitropyridin-4-yl)ethanol is not fully understood. However, it is believed that 1-(3-Nitropyridin-4-yl)ethanol acts by inhibiting the activity of certain enzymes in the body, which leads to the disruption of various metabolic pathways.
Biochemical And Physiological Effects
1-(3-Nitropyridin-4-yl)ethanol has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 1-(3-Nitropyridin-4-yl)ethanol has anti-inflammatory, antioxidant, and antitumor properties. In vivo studies have shown that 1-(3-Nitropyridin-4-yl)ethanol has analgesic and antipyretic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(3-Nitropyridin-4-yl)ethanol in lab experiments is its ease of synthesis. 1-(3-Nitropyridin-4-yl)ethanol can be synthesized using simple and readily available starting materials. Another advantage of using 1-(3-Nitropyridin-4-yl)ethanol is its versatility. 1-(3-Nitropyridin-4-yl)ethanol can be used as a precursor for the synthesis of various compounds, making it a valuable tool in various fields of research. However, one of the limitations of using 1-(3-Nitropyridin-4-yl)ethanol in lab experiments is its potential toxicity. 1-(3-Nitropyridin-4-yl)ethanol is a nitro-substituted compound, which makes it potentially toxic to living organisms. Therefore, caution should be exercised when handling 1-(3-Nitropyridin-4-yl)ethanol in lab experiments.
Future Directions
There are several future directions for the research on 1-(3-Nitropyridin-4-yl)ethanol. One of the future directions is the development of new synthetic methodologies for the synthesis of 1-(3-Nitropyridin-4-yl)ethanol and its derivatives. Another future direction is the exploration of the potential applications of 1-(3-Nitropyridin-4-yl)ethanol in various fields, including medicinal chemistry, materials science, and agrochemistry. Furthermore, the mechanism of action of 1-(3-Nitropyridin-4-yl)ethanol should be further investigated to gain a better understanding of its biochemical and physiological effects. Finally, the potential toxicity of 1-(3-Nitropyridin-4-yl)ethanol should be further evaluated to ensure its safe use in lab experiments.
Synthesis Methods
The synthesis of 1-(3-Nitropyridin-4-yl)ethanol involves the reaction of 3-nitropyridine-4-carbaldehyde with ethylene glycol in the presence of a catalyst. The reaction is carried out under mild conditions and yields 1-(3-Nitropyridin-4-yl)ethanol as the primary product.
Scientific Research Applications
1-(3-Nitropyridin-4-yl)ethanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. In medicinal chemistry, 1-(3-Nitropyridin-4-yl)ethanol has been used as a precursor for the synthesis of various pharmaceuticals, including antitumor agents, anti-inflammatory agents, and antibacterial agents. In materials science, 1-(3-Nitropyridin-4-yl)ethanol has been used as a key building block for the synthesis of various polymers and materials with unique properties. In agrochemistry, 1-(3-Nitropyridin-4-yl)ethanol has been used as a precursor for the synthesis of various agrochemicals, including herbicides and insecticides.
properties
IUPAC Name |
1-(3-nitropyridin-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)6-2-3-8-4-7(6)9(11)12/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAQKEXIDDTOFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitropyridin-4-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


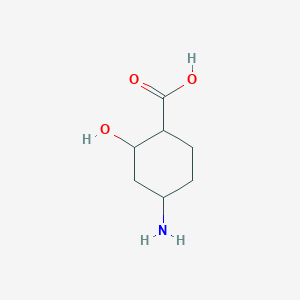
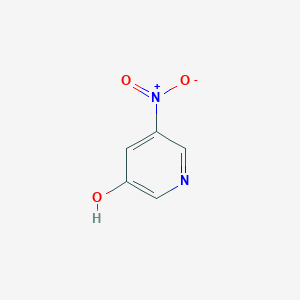
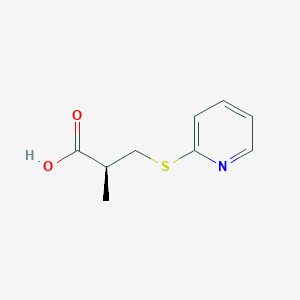
![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)
